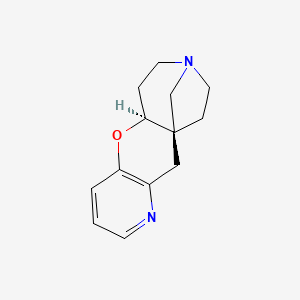

Dianicline

描述

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

an alpha4beta2 nicotinic receptor agonist; may be useful as an aid in quitting smoking; structure in first source

属性

IUPAC Name |

(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11/h1-2,5,12H,3-4,6-9H2/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPRUPHAEXPGPF-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870314 | |

| Record name | Dianicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292634-27-6 | |

| Record name | Dianicline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292634-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dianicline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292634276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12125 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dianicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIANICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0SNM34C6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dianicline's Interaction with α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dianicline (SSR591813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the neurobiology of nicotine addiction.[1][2] Developed as a potential smoking cessation aid, its mechanism of action mirrors that of other partial agonists like varenicline and cytisine.[1][2] These agents aim to alleviate nicotine withdrawal symptoms and reduce the rewarding effects of smoking by modulating dopamine release in the brain's reward pathways.[3] This technical guide provides an in-depth analysis of this compound's mechanism of action at the α4β2 receptor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its functional interactions. Although this compound's clinical development was discontinued due to unfavorable results in Phase 3 trials, understanding its pharmacological profile remains valuable for the ongoing development of nAChR-targeted therapeutics.[2][4]

Core Mechanism of Action: Partial Agonism at α4β2 Receptors

This compound's primary mechanism of action is its partial agonism at the α4β2 nAChR subtype.[1][2] This interaction has a dual effect:

-

Agonist Activity: By binding to and weakly activating α4β2 receptors, this compound elicits a moderate and sustained release of dopamine in the mesolimbic system.[3] This action is intended to mimic the effect of nicotine, thereby reducing craving and withdrawal symptoms during smoking cessation attempts.[1]

-

Antagonist Activity: In the presence of nicotine, this compound acts as a competitive antagonist.[5] By occupying the α4β2 receptor binding sites, it prevents nicotine from exerting its full agonistic effect, thus diminishing the rewarding and reinforcing properties of smoking.[1][5]

The limited clinical efficacy of this compound has been attributed to a combination of weak functional potency at α4β2 nAChRs and only moderate brain penetration.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity, functional potency, and efficacy of this compound at human α4β2 nAChRs, with comparative data for other relevant ligands.

Table 1: In Vitro Binding Affinity at Human α4β2 nAChRs

| Compound | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| This compound | 2.1 | [³H]-epibatidine | HEK293 | [1] |

| Varenicline | 0.4 | [³H]-epibatidine | HEK293 | [1] |

| Cytisine | 0.1 | [³H]-epibatidine | HEK293 | [1] |

| Nicotine | 6.1 | [³H]-epibatidine | HEK293 | [1] |

Table 2: In Vitro Functional Potency and Efficacy at Human α4β2 nAChRs

| Compound | Agonist EC₅₀ (µM) | Agonist Efficacy (Eₘₐₓ, % vs ACh) | Desensitization IC₅₀ (nM) | Experimental System | Reference |

| This compound | 18 | 8.0 ± 0.3 | 2.8 | Xenopus oocytes | [1] |

| Varenicline | 2.3 | 22 ± 2.5 | 0.14 | Xenopus oocytes | [1] |

| Cytisine | 0.8 | 6.5 ± 0.2 | 0.05 | Xenopus oocytes | [1] |

| Nicotine | 0.9 | 75 ± 1.8 | 0.12 | Xenopus oocytes | [1] |

Experimental Methodologies

The characterization of this compound's interaction with α4β2 nAChRs involves several key experimental techniques.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Representative Protocol:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing human α4β2 nAChRs are prepared.[1]

-

Incubation: The cell membranes are incubated with a specific radioligand, such as [³H]-epibatidine, and varying concentrations of the unlabeled test compound (e.g., this compound).[1]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional properties (potency and efficacy) of a compound at ligand-gated ion channels expressed in Xenopus oocytes.

Representative Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the human α4 and β2 nAChR subunits.[1]

-

Electrode Impalement: Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

Voltage Clamp: The membrane potential of the oocyte is held at a constant level (e.g., -70 mV) by the voltage clamp amplifier.

-

Compound Application: The test compound (e.g., this compound) is applied to the oocyte via a perfusion system at various concentrations.

-

Current Measurement: The inward current generated by the opening of the nAChR channels in response to the agonist is recorded.

-

Data Analysis: Concentration-response curves are generated by plotting the peak current response against the compound concentration. The EC₅₀ (concentration that elicits 50% of the maximal response) and Eₘₐₓ (maximal efficacy relative to a full agonist like acetylcholine) are determined from these curves.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key aspects of this compound's interaction with the α4β2 receptor and the experimental workflows used to characterize it.

References

- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and this compound translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel α4β2 nicotinic acetylcholine receptor partial agonist, for smoking cessation: a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic Receptor Antagonists as Treatments for Nicotine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The contribution of agonist and antagonist activities of α4β2* nAChR ligands to smoking cessation efficacy: a quantitative analysis of literature data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dianicline in Neurological Disorder Research: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dianicline (SSR-591,813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) that was primarily investigated for its potential as a smoking cessation aid. Although its development was discontinued due to a lack of superior efficacy compared to existing therapies, its well-defined pharmacological profile and selective mechanism of action make it a valuable research tool for elucidating the role of the α4β2 nAChR in various neurological processes and disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental methodologies. The potential applications of this compound in research for neurological conditions such as nicotine addiction, and theoretically in cognitive disorders and other neuropsychiatric conditions, are also discussed.

Introduction

The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nAChRs in the central nervous system and plays a crucial role in a variety of cognitive functions, including learning, memory, and attention.[1] Its dysfunction has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine dependence.[1] this compound, as a selective partial agonist for this receptor, offers a means to modulate its activity and study its downstream effects. While its clinical development for smoking cessation was halted, the data generated from its preclinical and clinical studies provide valuable insights for researchers.

Mechanism of Action

This compound acts as a partial agonist at the α4β2 nAChR.[2] This means it binds to the receptor and elicits a response that is lower than that of a full agonist like nicotine.[1][3] This dual action is key to its therapeutic hypothesis in smoking cessation: by providing a moderate and sustained level of α4β2 nAChR stimulation, it is thought to alleviate nicotine withdrawal symptoms, while its presence at the receptor binding site competitively inhibits the binding of nicotine from tobacco smoke, thereby reducing the rewarding effects of smoking.[4][5]

Signaling Pathways

The activation of α4β2 nAChRs by agonists like this compound can trigger both ionotropic and metabotropic signaling cascades. The canonical pathway involves the opening of the ion channel, leading to cation influx and neuronal depolarization. However, evidence also points to metabotropic, or non-canonical, signaling that is independent of ion flux.

Preclinical Data

In Vitro Pharmacology

This compound's affinity for various nAChR subtypes and its functional activity at the human α4β2 nAChR have been characterized in several studies.

Table 1: In Vitro Binding Affinities and Functional Activity of this compound

| Parameter | Value | Receptor Subtype | Reference |

| Binding Affinity (Ki, nM) | |||

| 105 | human α4β2 | [6] | |

| Functional Activity | |||

| Efficacy (Emax) | ~19% of Acetylcholine's response | human α4β2 | [7] |

| Potency (EC50) | 18 µM | human α4β2 | [8] |

In Vivo Pharmacology

Preclinical studies in rodents have demonstrated this compound's effects on neurotransmitter systems and its behavioral pharmacology.

Table 2: In Vivo Pharmacological Effects of this compound in Rats

| Model | Effect | Dose | Reference |

| Microdialysis | Increased dopamine release in the nucleus accumbens shell | 30 mg/kg i.p. | [6] |

| Drug Discrimination | Generalized to nicotine and amphetamine | 10-20 mg/kg i.p. | [6] |

| Nicotine Self-Administration | Reduced intravenous nicotine self-administration | 20 mg/kg i.p. | [6] |

| Nicotine Withdrawal | Prevented mecamylamine-precipitated withdrawal signs | 10 mg/kg i.p. | [6] |

Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into this compound's absorption, distribution, and brain penetration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg p.o.)

| Parameter | Value | Reference |

| Unbound Plasma AUC0-6h | 448 h·ng/mL | [9] |

| Brain-to-Plasma Ratio | Moderate | [9] |

Clinical Data

This compound's clinical development focused on smoking cessation. A major Phase II randomized, double-blind, placebo-controlled trial evaluated its efficacy and safety.

Table 4: Key Outcomes of a Phase II Clinical Trial of this compound for Smoking Cessation

| Outcome | This compound (n=300) | Placebo (n=302) | p-value | Reference |

| Continuous Abstinence Rate (Weeks 4-7) | 24.0% | 20.5% | 0.307 | [10] |

| Continuous Abstinence Rate (Weeks 4-26) | 16.7% | 13.9% | 0.366 | [10] |

| Craving Reduction (at 7 weeks) | Significantly reduced | - | 0.0175 | [10] |

| Nicotine Withdrawal Symptoms (first 3 weeks) | Significantly lower | - | Not reported | [10] |

While this compound showed a trend towards increased abstinence rates and did reduce craving and withdrawal symptoms, the primary endpoints were not met, leading to the discontinuation of its development.[10]

Experimental Protocols

The following are summaries of the methodologies used in key studies of this compound. For full details, please refer to the cited publications.

In Vitro Binding Affinity Assay (Summarized from Rollema et al., 2008)

-

Objective: To determine the binding affinity of this compound to various nAChR subtypes.

-

Methodology:

-

Receptor Preparation: Membranes from HEK293 cells expressing human nAChR subtypes (e.g., α4β2, α3β4) or from Torpedo electroplax (for α1β1δγ) were used.

-

Radioligand Binding: Assays were performed using [3H]-epibatidine for heteromeric nAChRs and [125I]-α-bungarotoxin for α7 and muscle-type nAChRs.

-

Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound.

-

Detection: Bound radioactivity was measured using liquid scintillation counting.

-

Data Analysis: IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

In Vitro Functional Activity Assay (Summarized from Rollema et al., 2008)

-

Objective: To assess the functional potency and efficacy of this compound at human α4β2 nAChRs.

-

Methodology:

-

Receptor Expression: Human α4 and β2 nAChR subunit cRNAs were injected into Xenopus laevis oocytes.

-

Two-Electrode Voltage Clamp: Oocytes were voltage-clamped, and currents were recorded in response to the application of acetylcholine (ACh) and this compound at various concentrations.

-

Data Analysis: Concentration-response curves were generated to determine EC50 (potency) and Emax (efficacy) relative to the maximal response induced by ACh.

-

In Vivo Microdialysis for Dopamine Release (Summarized from Cohen et al., 2003)

-

Objective: To measure the effect of this compound on extracellular dopamine levels in the rat nucleus accumbens.

-

Methodology:

-

Animal Preparation: Rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the nucleus accumbens shell.

-

Microdialysis: After a recovery period, the probe was perfused with artificial cerebrospinal fluid, and dialysate samples were collected at regular intervals.

-

Drug Administration: this compound or vehicle was administered intraperitoneally.

-

Dopamine Analysis: Dopamine concentrations in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Dopamine levels were expressed as a percentage of the baseline pre-injection levels.

-

Clinical Trial for Smoking Cessation (Summarized from Tonstad et al., 2011)

-

Objective: To evaluate the efficacy and safety of this compound as an aid for smoking cessation.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 602 generally healthy adult smokers.

-

Intervention: Participants were randomized to receive either this compound or a placebo for 7 weeks.

-

Follow-up: A 19-week off-drug follow-up period.

-

Primary Outcome: Carbon monoxide and cotinine-confirmed continuous abstinence from smoking during weeks 4-7.

-

Secondary Outcomes: Continuous abstinence during weeks 4-26, craving (Brief Questionnaire on Smoking Urges), and nicotine withdrawal symptoms (Hughes and Hatsukami Minnesota Withdrawal Scale).

Role in Neurological Disorder Research

While this compound's clinical journey ended, its utility as a research tool remains.

-

Nicotine Addiction: The preclinical and clinical data for this compound contribute to our understanding of the role of α4β2 nAChRs in nicotine dependence and withdrawal. It can be used in further preclinical studies to dissect the specific contributions of partial agonism at this receptor to addiction-related behaviors.

-

Cognitive Disorders: Given the involvement of α4β2 nAChRs in cognitive processes, this compound could be used in animal models of cognitive impairment, such as those for Alzheimer's disease or schizophrenia, to explore the therapeutic potential of modulating this receptor. Its known pharmacokinetic and pharmacodynamic profile provides a solid baseline for such investigations.

-

Neuroprotection: The activation of α4β2 nAChRs has been linked to neuroprotective signaling pathways, such as the PI3K-Akt pathway.[11] this compound could be employed in in vitro and in vivo models of neurodegeneration to study these pathways and the potential for α4β2 partial agonists to confer neuroprotection.

-

Comparative Pharmacology: this compound serves as an important comparator for the development of new nAChR ligands. Its profile of moderate brain penetration and weaker functional potency, which likely contributed to its clinical trial outcome, provides a benchmark for optimizing these properties in novel compounds.[9]

Conclusion

This compound, a selective α4β2 nAChR partial agonist, represents a well-characterized pharmacological tool. Despite its discontinuation for clinical use in smoking cessation, the wealth of available data on its mechanism of action, pharmacology, and clinical effects makes it a valuable compound for researchers investigating the role of the α4β2 nAChR in the pathophysiology of various neurological disorders. Future research utilizing this compound could provide deeper insights into the therapeutic potential of targeting this critical neuronal receptor.

References

- 1. Current and Emerging Pharmacotherapeutic Options for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. research.regionh.dk [research.regionh.dk]

- 4. Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]

- 6. SSR591813, a novel selective and partial alpha4beta2 nicotinic receptor agonist with potential as an aid to smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic Receptor-Based Therapeutics and Candidates for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence activation mechanism and imaging of drug permeation with new sensors for smoking-cessation ligands | eLife [elifesciences.org]

- 9. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and this compound translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dianicline

Dianicline (also known as SSR-591,813) is a subtype-selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] Developed by Sanofi-Aventis, it was investigated primarily as a potential aid for smoking cessation.[1] Although drug development was discontinued after Phase III trials reported unfavorable results, the molecule remains a significant subject of study for researchers in neuropharmacology and medicinal chemistry.[1] This guide provides a detailed overview of its chemical properties, a proposed synthesis pathway, and relevant experimental protocols.

Chemical Properties of this compound

This compound is a complex heterocyclic compound with a molecular structure designed to interact specifically with nAChRs in the brain.[1][3] Its physicochemical properties are crucial for its pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier.[3][4]

| Property | Value | Reference |

| IUPAC Name | (5aS,8S,10aR)-5a,6,9,10-Tetrahydro-7H,11H-8,10a-methanopyrido[2',3':5,6]pyrano[2,3-d]azepine | [1] |

| CAS Number | 292634-27-6 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O | [1][5] |

| Molecular Weight | 216.28 g/mol | [1][5][6] |

| Elemental Analysis | C: 72.19%, H: 7.46%, N: 12.95%, O: 7.40% | [2] |

| Solubility | DMSO: 25 mg/mL (115.59 mM) (Sonication recommended) | [6] |

| InChI Key | SUPRUPHAEXPGPF-QWHCGFSZSA-N | [1][5] |

| SMILES | C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4 | [1] |

Proposed Synthesis Pathway

While the precise, proprietary synthesis route for this compound developed by Sanofi-Aventis is not publicly detailed, a plausible pathway can be proposed based on established synthetic methodologies for related azabicyclic scaffolds.[7][8][9] The core of the molecule is a rigid 1-azabicyclo[3.2.1]octane system, which is a common motif in nicotinic receptor ligands.[10] The synthesis would likely involve the construction of this bicyclic amine followed by its annulation with a pyridyl ether component.

A key step would be an intramolecular cyclization to form the characteristic bridged bicyclic system. This could be achieved through various methods, such as an intramolecular Sₙ2 reaction or a reductive amination of a suitable keto-amine precursor.[7]

Caption: Proposed synthetic route for this compound.

Mechanism of Action: α4β2 nAChR Signaling Pathway

This compound functions as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[11][12] This dual mechanism is central to its intended therapeutic effect for smoking cessation.[4][13]

-

Agonist Activity : By partially stimulating the α4β2 nAChR, this compound mimics the effect of nicotine, leading to a moderate and sustained release of dopamine. This action is intended to alleviate nicotine withdrawal symptoms and cravings.[12][14]

-

Antagonist Activity : In the presence of nicotine (from smoking), this compound competes for the same binding site on the receptor.[14] Because it has a lower intrinsic efficacy than nicotine, it blocks nicotine from binding and eliciting its full, rewarding effect, thereby reducing the satisfaction derived from smoking.[13]

The limited clinical efficacy of this compound may be attributed to a combination of weak functional potency and only moderate brain penetration compared to other agents like varenicline.[3][4]

Caption: this compound's partial agonist activity at the α4β2 nAChR.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not available in the public domain. However, based on the proposed pathway, the following section outlines a generalized protocol for a key reaction step and a standard analytical method for product characterization.

Protocol 1: Reductive Amination for Azabicyclo[3.2.1]octane Core Synthesis

This protocol describes a general procedure for the intramolecular reductive amination of a keto-amine precursor to form a bicyclic amine core, a crucial step in the synthesis of this compound and related compounds.

Materials:

-

Keto-amine precursor

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the keto-amine precursor (1.0 eq) in anhydrous DCE or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature. A catalytic amount of acetic acid may be added if the reaction is sluggish.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, the azabicyclo[3.2.1]octane core, can be purified by column chromatography on silica gel.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for assessing the purity of the final this compound product, adapted from established methods for similar small molecule pharmaceuticals.[15]

Instrumentation & Materials:

-

HPLC system with a PDA or UV detector (e.g., Agilent 1260)[15]

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size)[15]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water

-

Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile

-

This compound sample, dissolved in a suitable solvent (e.g., DMSO or mobile phase)

-

Autosampler vials

Procedure:

-

System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature (e.g., 25-30°C).[15]

-

Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Run: Inject a standard volume (e.g., 10 µL) of the prepared sample. Run a gradient elution program. A typical gradient might be:

-

0-2 min: 5% B

-

2-20 min: Linear gradient from 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: Return to 5% B

-

26-30 min: Re-equilibration at 5% B

-

-

Data Acquisition: Set the detector to monitor at a suitable wavelength for this compound (e.g., 210 nm or based on UV-Vis scan).[15]

-

Data Analysis: Integrate the chromatogram to determine the peak area of this compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Caption: Experimental workflow for HPLC purity analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and this compound translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pre-clinical properties of the alpha4beta2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and this compound translate to clinical efficacy for nicotine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound dihydrochloride | TargetMol [targetmol.com]

- 7. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Collection - Synthesis of 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine ReceptorâLigands - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 11. file.chemscene.com [file.chemscene.com]

- 12. This compound, a novel α4β2 nicotinic acetylcholine receptor partial agonist, for smoking cessation: a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The contribution of agonist and antagonist activities of α4β2* nAChR ligands to smoking cessation efficacy: a quantitative analysis of literature data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

The In Vitro Binding Affinity of Dianicline to Nicotinic Acetylcholine Receptor (nAChR) Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Dianicline for various nicotinic acetylcholine receptor (nAChR) subtypes. This compound (SSR-591813) is a selective partial agonist at the α4β2 nAChR subtype and has been investigated for its potential as a smoking cessation aid.[1][2] This document summarizes the available quantitative binding data, details the experimental methodologies used to obtain this data, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity of this compound

The in vitro binding affinity of this compound for several nAChR subtypes has been characterized primarily through radioligand binding assays. The data presented below is crucial for understanding the selectivity and potency of this compound at its primary target and other nAChR subtypes.

| nAChR Subtype | Radioligand | Cell Line/Tissue | Kᵢ (nM) | Reference |

| α4β2 | [³H]-Epibatidine | HEK293 cells | 1.1 | [3] |

| α3β4 | [³H]-Epibatidine | HEK293 cells | 130 | [3] |

| α6/α4β4 | [³H]-Epibatidine | HEK293 cells | 18 | [3] |

| α7 | [¹²⁵I]-α-Bungarotoxin | IMR32 cells | >10,000 | [3] |

| α1β1γδ | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax membrane | >10,000 | [3] |

Note: Kᵢ is the inhibition constant, representing the concentration of a competing ligand (this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for nAChR subtypes is typically achieved through competitive radioligand binding assays. The following is a detailed methodology representative of the key experiments cited.

Materials and Reagents

-

Receptor Source:

-

Human embryonic kidney (HEK293) cells stably expressing the desired human nAChR subtypes (e.g., α4β2, α3β4, α2β2, α2β4, α3β2, α4β4).

-

IMR-32 cells, a human neuroblastoma cell line endogenously expressing α7 nAChRs.

-

Torpedo electroplax membranes for muscle-type (α1β1γδ) nAChRs.

-

-

Radioligands:

-

[³H]-Epibatidine for labeling high-affinity neuronal nAChRs (e.g., α4β2, α3β4).

-

[¹²⁵I]-α-Bungarotoxin for labeling α7 and muscle-type nAChRs.

-

[³H]-Cytisine can also be utilized for α4β2 nAChRs.[4]

-

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand, such as nicotine (e.g., 10-300 µM), to determine the amount of non-specific binding of the radioligand.[5]

-

Equipment:

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C), often pre-soaked in a solution like 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding.

-

Cell harvester for rapid filtration.

-

Liquid scintillation counter or a gamma counter, depending on the radioisotope used.

-

Procedure

-

Membrane Preparation:

-

Cells expressing the target nAChR subtype are harvested and homogenized in ice-cold lysis buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in fresh assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup (Competitive Binding):

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Receptor membrane preparation, a fixed concentration of the radioligand, and assay buffer.

-

Non-specific Binding: Receptor membrane preparation, the radioligand, and a saturating concentration of a non-labeled competitor (e.g., nicotine).

-

Competition Binding: Receptor membrane preparation, the radioligand, and serial dilutions of this compound.

-

-

-

Incubation:

-

The plate is incubated for a sufficient time to allow the binding to reach equilibrium. The incubation time and temperature can vary depending on the receptor subtype and radioligand (e.g., 2-4 hours at room temperature).

-

-

Filtration:

-

The incubation is terminated by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

-

Data Analysis

-

Calculate Specific Binding: Specific binding is determined by subtracting the non-specific binding from the total binding.

-

Generate Competition Curve: The percentage of specific binding is plotted against the logarithm of the this compound concentration.

-

Determine IC₅₀: A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kᴅ is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways and Visualizations

Activation of nAChRs by an agonist like this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, including Na⁺ and Ca²⁺. The specific downstream pathways can vary depending on the nAChR subtype and the cellular context.

nAChR-Mediated Calcium Signaling

A primary consequence of nAChR activation is an increase in intracellular calcium concentration ([Ca²⁺]i). This occurs through two main mechanisms:

-

Direct Ca²⁺ Influx: The nAChR channel itself is permeable to Ca²⁺.[6][7]

-

Indirect Ca²⁺ Influx: The initial influx of Na⁺ and Ca²⁺ leads to membrane depolarization, which in turn activates voltage-gated calcium channels (VGCCs), resulting in a further increase in intracellular Ca²⁺.[6][7]

This elevation in [Ca²⁺]i acts as a second messenger, activating a variety of downstream signaling molecules.

PI3K/Akt Signaling Pathway

A key downstream pathway activated by nAChR-mediated Ca²⁺ signaling, particularly through α7 and α4β2 subtypes, is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[5][8] This pathway is crucial for cell survival, proliferation, and synaptic plasticity.

Experimental Workflow for Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay is a critical component of understanding how the binding affinity data is generated.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a novel α4β2 nicotinic acetylcholine receptor partial agonist, for smoking cessation: a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and this compound translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

Dianicline (SSR-591,813): A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Dianicline (SSR-591,813) is a novel small molecule that was developed by Sanofi-Aventis as a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] It was investigated primarily as a therapeutic aid for smoking cessation.[1] this compound demonstrated high affinity and selectivity for the α4β2 nAChR subtype and exhibited a pharmacological profile with partial agonist activity, positioning it as a potential alternative to other smoking cessation agents like varenicline and cytisine.[3] Preclinical studies in animal models showed that this compound could mimic the effects of nicotine by stimulating dopamine release in the nucleus accumbens, albeit with lower efficacy than nicotine, and could also antagonize nicotine's effects.[4] Despite promising preclinical and early clinical findings, this compound's development was discontinued after Phase III clinical trials reported unfavorable results, failing to demonstrate superior efficacy compared to placebo in long-term smoking abstinence.[1][5] This technical guide provides a comprehensive overview of the original discovery and development of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction

Nicotine dependence, the primary driver of tobacco use, is a complex neurological disorder mediated principally by the interaction of nicotine with neuronal nicotinic acetylcholine receptors (nAChRs) in the brain. The α4β2 subtype of nAChRs is the most abundant high-affinity nicotine binding site in the central nervous system and is critically involved in the reinforcing and addictive properties of nicotine. The development of partial agonists for the α4β2 nAChR has been a key strategy in smoking cessation therapy. These compounds are designed to provide a moderate and sustained level of receptor stimulation to alleviate withdrawal symptoms and craving, while simultaneously blocking the reinforcing effects of nicotine from tobacco smoke.

This compound (SSR-591,813) emerged from a drug discovery program at Sanofi-Aventis aimed at identifying novel α4β2 nAChR partial agonists.[1] Structurally distinct from cytisine and varenicline, this compound was designed to offer an improved side-effect profile while retaining the therapeutic benefits of this drug class. This document will detail the scientific journey of this compound, from its initial characterization to its clinical evaluation.

Mechanism of Action

This compound functions as a selective partial agonist at the α4β2 nicotinic acetylcholine receptor.[1] Its mechanism of action is twofold:

-

Agonist Activity: By binding to and partially activating the α4β2 nAChRs, this compound mimics the effect of nicotine, leading to a moderate release of dopamine in the mesolimbic pathway. This action is believed to alleviate the symptoms of nicotine withdrawal and reduce the urge to smoke.

-

Antagonist Activity: In the presence of nicotine (from smoking), this compound occupies the α4β2 nAChRs, thereby preventing nicotine from binding and exerting its full reinforcing effects. This competitive antagonism is intended to reduce the rewarding experience of smoking, thus aiding in cessation efforts.

Electrophysiological studies confirmed that this compound is a partial agonist at the human α4β2 nAChR, with an intrinsic activity of 19% compared to the full agonist 1,1-dimethyl-4-phenyl-piperazinium (DMPP).[4]

Signaling Pathway

The binding of this compound to the α4β2 nAChR, a ligand-gated ion channel, induces a conformational change that opens the channel, allowing the influx of cations, primarily Na+ and Ca2+.[6] This influx leads to depolarization of the neuronal membrane and subsequent activation of voltage-gated calcium channels, further increasing intracellular calcium concentrations. The rise in intracellular calcium triggers the release of neurotransmitters, most notably dopamine in reward-related brain regions.

Quantitative Data Summary

In Vitro Binding Affinities

The binding affinity of this compound for various nAChR subtypes was determined using radioligand binding assays.

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| α4β2 | Human | [3H]cytisine | 36 | [4] |

| α4β2 | Rat | [3H]cytisine | 107 | [4] |

| α3β4 | Human | Not Specified | >1000 | [4] |

| α3β2 | Human | Not Specified | 116 | [4] |

| α7 | Rat | Not Specified | >6000 | [4] |

| α1β1δγ | Rat | Not Specified | >6000 | [4] |

In Vitro Functional Activity

The functional potency and efficacy of this compound were assessed in electrophysiological studies.

| Receptor Subtype | Agonist | EC50 (µM) | Intrinsic Activity (%) | Reference |

| Human α4β2 | This compound | 1.3 | 19 | [4] |

Preclinical Pharmacokinetics in Rats

Pharmacokinetic parameters of this compound were determined in rats following intravenous (i.v.) and oral (p.o.) administration.

| Parameter | i.v. (1 mg/kg) | p.o. (1 mg/kg) | Reference |

| Tmax (h) | - | 0.5 | [3] |

| Cmax (ng/mL) | - | Not Specified | |

| AUC (ng·h/mL) | Not Specified | Not Specified | |

| t1/2 (h) | 0.95 | Not Specified | [3] |

| CL (mL/min/kg) | 66 | - | [3] |

| Vd (L/kg) | 3.8 | - | [3] |

| Bioavailability (%) | - | Complete | [3] |

Clinical Trial Efficacy for Smoking Cessation

The efficacy of this compound as an aid for smoking cessation was evaluated in a randomized, double-blind, placebo-controlled clinical trial.

| Outcome | This compound (40 mg b.i.d.) | Placebo | Odds Ratio (95% CI) | p-value | Reference |

| Continuous Abstinence (Weeks 4-7) | 24.0% | 20.5% | 1.22 (0.83-1.80) | 0.307 | [5] |

| Continuous Abstinence (Weeks 4-26) | 16.7% | 13.9% | 1.24 (0.79-1.93) | 0.366 | [5] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.

General Protocol (adapted from descriptions in[4]):

-

Membrane Preparation: Membranes from cells stably expressing the human nAChR subtypes (e.g., HEK293 cells) or from rat brain tissue are prepared by homogenization in a suitable buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added:

-

Membrane preparation

-

A fixed concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2 receptors).

-

Varying concentrations of this compound or a reference compound.

-

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand and is subtracted from the total binding to obtain specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.

General Protocol (adapted from descriptions in[4]):

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the nucleus accumbens. The animals are allowed to recover from surgery.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.

-

Drug Administration: this compound is administered to the animals (e.g., via intraperitoneal injection).

-

Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: The dopamine concentrations in the post-drug samples are expressed as a percentage of the baseline levels and are analyzed to determine the effect of this compound on dopamine release.

Drug Discovery and Development Workflow

The development of this compound followed a typical pharmaceutical pipeline for a novel chemical entity.

Conclusion

This compound (SSR-591,813) represents a well-characterized α4β2 nicotinic acetylcholine receptor partial agonist that progressed through a comprehensive preclinical and clinical development program for smoking cessation. Its discovery was based on a sound pharmacological rationale, and initial studies demonstrated a promising profile. However, the ultimate failure to show significant long-term efficacy in Phase III trials led to the discontinuation of its development.[1] The story of this compound underscores the challenges in translating promising preclinical and early clinical data into successful therapeutic outcomes, particularly in the complex field of addiction medicine. The data and methodologies presented in this guide offer valuable insights for researchers and professionals involved in the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - AdisInsight [adisinsight.springer.com]

- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and this compound translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel α4β2 nicotinic acetylcholine receptor partial agonist, for smoking cessation: a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

The Effect of Dianicline on Mesolimbic Dopamine Turnover: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of Dianicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), on the mesolimbic dopamine system. The focus is on its modulation of dopamine turnover, a critical mechanism for its potential therapeutic applications, particularly in smoking cessation. This document synthesizes quantitative data from preclinical studies, details common experimental methodologies, and provides visual representations of the underlying neurobiological pathways and experimental workflows.

Introduction: this compound and the Mesolimbic Dopamine System

The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a crucial neural circuit involved in reward, motivation, and addiction.[1] Dopamine (DA) is the primary neurotransmitter in this system. Addictive substances, such as nicotine, exert their reinforcing effects by increasing the firing rate of VTA dopamine neurons, leading to elevated dopamine release in the NAc.[1][2]

Nicotine's effects are primarily mediated by its action as an agonist at nAChRs. The α4β2 subtype is of particular importance as it is highly expressed in the VTA and plays a key role in mediating the reinforcing properties of nicotine.[1][3] this compound, like the well-known smoking cessation aid varenicline, is a partial agonist at these α4β2 nAChRs.[4][5] This dual mechanism of action is central to its therapeutic rationale:

-

Agonist Action: As an agonist, this compound provides a moderate and sustained stimulation of α4β2 nAChRs, leading to an increase in mesolimbic dopamine levels. This action is hypothesized to alleviate nicotine withdrawal symptoms and cravings, which are associated with the low dopamine state that occurs during abstinence.[3][6]

-

Antagonist Action: By occupying the α4β2 nAChRs, this compound competitively inhibits the binding of nicotine.[6] This blockade attenuates the surge in dopamine release that occurs when a person smokes, thereby reducing the rewarding and reinforcing effects of nicotine.[6][7]

Understanding the precise quantitative effects of this compound on dopamine turnover—the rate at which dopamine is synthesized, released, and metabolized—is essential for evaluating its clinical potential.

Quantitative Analysis of this compound's Effect on Dopamine Turnover

The impact of this compound on mesolimbic dopamine turnover has been quantified in preclinical models, typically by measuring the levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the nucleus accumbens.[8][9] The ratio of metabolites to dopamine (e.g., DOPAC/DA) serves as an index of dopamine turnover.[9]

A key study compared the effects of this compound with other α4β2 nAChR partial agonists on dopamine turnover in the rat nucleus accumbens one hour after subcutaneous administration. The results are summarized below.

| Compound | Dose (μmol/kg, s.c.) | % of Vehicle Control (mean ± SEM) |

| DOPAC/DA Ratio | ||

| This compound | 10 | 114 ± 4 |

| 30 | 126 ± 6 | |

| Varenicline | 1 | 134 ± 5 |

| 3 | 155 ± 6 | |

| (-)-Nicotine | 3 | 179 ± 11 |

| (-)-Cytisine | 3 | 111 ± 5 |

| 10 | 120 ± 6 | |

| Statistically significant increase compared to vehicle control (p < 0.05). | ||

| (Data synthesized from Rollema et al., British Journal of Pharmacology, 2010) |

These data indicate that this compound produces a modest, dose-dependent increase in dopamine turnover in the nucleus accumbens. Its effect is less pronounced than that of the full agonist nicotine or the highly efficacious partial agonist varenicline at the doses tested.

Core Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in the Mesolimbic System

This compound exerts its effects by directly binding to α4β2 nAChRs located on the soma and dendrites of dopamine neurons in the VTA. As a partial agonist, it causes a conformational change in the receptor's ion channel, allowing for an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization, an increase in the neuron's firing rate, and subsequent release of dopamine from axon terminals into the synaptic cleft within the nucleus accumbens.

Caption: this compound's partial agonism on VTA α4β2 nAChRs increases dopamine release in the NAc.

Experimental Workflow: In Vivo Microdialysis

The quantitative data presented in this guide are typically acquired through in vivo microdialysis studies in conscious, freely moving rodents.[10][11][12] This technique allows for the continuous sampling of extracellular neurochemicals from specific brain regions.

References

- 1. Specificity of varenicline in blocking mesolimbic circuit activation to natural and drug rewards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine Persistently Activates Ventral Tegmental Area Dopaminergic Neurons via Nicotinic Acetylcholine Receptors Containing α4 and α6 Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. This compound, a novel α4β2 nicotinic acetylcholine receptor partial agonist, for smoking cessation: a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dopamine metabolites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Focal bicuculline increases extracellular dopamine concentration in the nucleus accumbens of freely moving rats as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Profile of Dianicline in Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic data of Dianicline, a partial agonist of α4β2 neuronal nicotinic acetylcholine receptors (nAChRs), in rats. The information presented herein is crucial for understanding the absorption, distribution, and elimination characteristics of this compound in a key preclinical species, informing its potential development as a therapeutic agent.

Pharmacokinetic Parameters

This compound has been evaluated in male rats following both intravenous (i.v.) and oral (p.o.) administration. The key pharmacokinetic parameters are summarized in the tables below.

Intravenous Administration

Following a 1 mg/kg intravenous dose, this compound exhibited a high plasma clearance and a moderate volume of distribution.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats (1 mg/kg)

| Parameter | Value (Mean ± SD) | Unit |

| Plasma Clearance (CL) | 66.0 ± 10.0 | mL·min⁻¹·kg⁻¹ |

| Volume of Distribution (Vd) | 3.8 ± 1.2 | L·kg⁻¹ |

| Half-life (t½) | 0.95 ± 0.15 | h |

| AUC₀-∞ | 253 ± 38 | h·ng·mL⁻¹ |

Data from Coe et al., 2010.[1]

Oral Administration

After a 1 mg/kg oral dose, this compound was rapidly absorbed, reaching maximum plasma concentrations within half an hour, and demonstrated excellent oral bioavailability.

Table 2: Oral Pharmacokinetic Parameters of this compound in Rats (1 mg/kg)

| Parameter | Value (Mean ± SD) | Unit |

| Maximum Plasma Concentration (Cmax) | 260 ± 45 | ng·mL⁻¹ |

| Time to Cmax (Tmax) | 0.50 ± 0.15 | h |

| AUC₀-∞ | 253 ± 38 | h·ng·mL⁻¹ |

| Bioavailability (F) | 1.00 | - |

Data from Coe et al., 2010.[1]

Experimental Protocols

The pharmacokinetic data presented above were generated from studies conducted in male rats.

Pharmacokinetic Study Protocol

A study was conducted to determine the plasma pharmacokinetics of this compound.

Brain Disposition Study Protocol

To assess brain penetration, a separate study was conducted in male rats.

Metabolism and Excretion

Detailed studies on the metabolism and excretion of this compound in rats are not publicly available. However, the high plasma clearance of this compound, which approximates rat hepatic blood flow, suggests that it is likely subject to significant hepatic metabolism.[1]

Mechanism of Action and Signaling Pathway

This compound is a partial agonist at the α4β2 nicotinic acetylcholine receptor.[2] Activation of this ligand-gated ion channel leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal excitation.[3][4] The downstream signaling cascade can involve various pathways, including the activation of voltage-gated calcium channels and the modulation of neurotransmitter release. A generalized signaling pathway for α4β2 nAChR activation is depicted below.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. Further research is required to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and this compound translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel α4β2 nicotinic acetylcholine receptor partial agonist, for smoking cessation: a randomized placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 4. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

Dianicline: A Technical Guide to its Application as a Pharmacological Tool for α4β2 Nicotinic Acetylcholine Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dianicline (SSR-591,813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the neurobiology of nicotine addiction and various cognitive processes.[1][2] Although its development as a smoking cessation therapy was discontinued after Phase III clinical trials, its specific pharmacological profile makes it a valuable tool for preclinical research.[1][2] This technical guide provides an in-depth overview of this compound's pharmacological properties, detailed experimental protocols for its characterization, and its potential applications in neuroscience and drug discovery. The information presented herein is intended to enable researchers to effectively utilize this compound to investigate the function of α4β2 nAChRs and to explore novel therapeutic strategies targeting this receptor subtype.

Pharmacological Profile

This compound's utility as a research tool stems from its selective interaction with the α4β2 nAChR, where it acts as a partial agonist.[1][2] This means it has a lower intrinsic efficacy compared to full agonists like nicotine, allowing it to modulate receptor activity without causing maximal stimulation. This property is crucial for studying the nuanced roles of α4β2 nAChRs in physiological and pathological states.

In Vitro Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. This compound exhibits high affinity for the α4β2 nAChR subtype.

| Compound | nAChR Subtype | Radioligand | Ki (nM) | Source |

| This compound | α4β2 | [³H]-epibatidine | 105 ± 14 | [3] |

| This compound | α7 | [¹²⁵I]-α-bungarotoxin | >12,500 | [3] |

| This compound | α3β4 | [³H]-epibatidine | 5130 ± 180 | [3] |

| This compound | α6/α4β4 | [³H]-epibatidine | 2320 ± 875 | [3] |

| This compound | α1β1γδ | [³H]-α-bungarotoxin | >12,500 | [3] |

| Varenicline | α4β2 | [³H]-epibatidine | 0.4 ± 0.1 | [3] |

| Cytisine | α4β2 | [³H]-epibatidine | 2.0 ± 0.2 | [3] |

| Nicotine | α4β2 | [³H]-epibatidine | 16.1 ± 4.9 | [3] |

In Vitro Functional Activity

The functional activity of this compound as a partial agonist is characterized by its potency (EC50) and efficacy. Electrophysiological techniques, such as the two-electrode voltage clamp in Xenopus oocytes expressing the target receptor, are employed to measure these parameters.

| Compound | Parameter | Human α4β2 nAChR | Source |

| This compound | Activation EC50 (µM) | 18 | [4] |

| This compound | Desensitization IC50 (nM) | 2.8 | [3] |

| Varenicline | Activation EC50 (µM) | 1.4 ± 0.1 | [3] |

| Cytisine | Activation EC50 (µM) | 2.0 ± 0.1 | [3] |

| Nicotine | Activation EC50 (µM) | 0.06 ± 0 | [3] |

Key Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR Affinity

This protocol describes a competitive binding assay to determine the Ki of this compound for the α4β2 nAChR using [³H]-epibatidine.

Materials:

-

HEK293 cells stably expressing human α4β2 nAChRs

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]-epibatidine

-

Non-specific binding agent: Nicotine (300 µM)

-

Test compound: this compound

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Harvest HEK-α4β2 cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 36,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-epibatidine (e.g., 100 pM), and varying concentrations of this compound.

-

Include control wells for total binding (no this compound) and non-specific binding (with 300 µM nicotine).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate at room temperature for 4 hours.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-epibatidine binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the measurement of this compound's functional potency and efficacy at human α4β2 nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding human α4 and β2 nAChR subunits

-

ND96 recording solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

3 M KCl for microelectrode filling

-

TEVC amplifier, micromanipulators, and data acquisition system

-

This compound and acetylcholine (ACh) solutions in ND96

Procedure:

-

Oocyte Preparation and Injection:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject the oocytes with the cRNA for the α4 and β2 subunits.

-

Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber continuously perfused with ND96 solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply solutions containing known concentrations of this compound or the full agonist ACh to the oocyte.

-

Record the resulting inward currents, which are mediated by the influx of cations through the activated nAChRs.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of this compound and ACh.

-

Plot the normalized current response against the logarithm of the agonist concentration to generate a dose-response curve.

-

Fit the curve with a sigmoidal function to determine the EC50 (potency) and the maximum response (efficacy).

-

Express the efficacy of this compound as a percentage of the maximum response elicited by ACh.

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the α4β2 nAChR

This compound, as a partial agonist, binds to the α4β2 nAChR and induces a conformational change that opens the ion channel, allowing for the influx of Na⁺ and Ca²⁺ ions. This leads to membrane depolarization. However, the degree of channel opening and subsequent ion flux is less than that induced by a full agonist like nicotine.

Preclinical Evaluation Workflow for nAChR Partial Agonists

The preclinical assessment of a compound like this compound follows a structured workflow to characterize its pharmacological profile.

This compound's Effect on Mesolimbic Dopamine Signaling

The α4β2 nAChRs are critically involved in the regulation of dopamine release in the mesolimbic pathway, a key circuit in reward and addiction. By acting on these receptors on dopamine neurons in the ventral tegmental area (VTA), this compound can modulate dopamine release in the nucleus accumbens (NAc).

Conclusion

This compound, with its well-characterized selective partial agonist activity at α4β2 nAChRs, serves as a powerful pharmacological tool. Its properties allow for the precise investigation of this receptor subtype's role in complex neural circuits and behaviors. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the use of this compound in advancing our understanding of nicotinic cholinergic signaling and in the development of novel therapeutics for a range of neurological and psychiatric disorders. While its clinical development was halted, its contribution to basic and translational neuroscience continues to be significant.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 4. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Dianicline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dianicline (SSR-591,813) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the neurobiology of nicotine addiction.[1] This document provides a comprehensive technical overview of the molecular interactions of this compound, including its binding affinity, functional activity at various nAChR subtypes, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are presented to support further research and development in this area. While this compound showed promise in early trials by reducing craving and withdrawal symptoms, it did not significantly increase long-term smoking abstinence rates and its development was discontinued after Phase III trials.[2][3]

Introduction

Nicotine addiction is a major global health concern, and understanding the molecular mechanisms of potential therapeutic agents is crucial for the development of effective smoking cessation aids. The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is considered a primary target for modulating the effects of nicotine.[4] Partial agonists at this receptor, such as this compound, are designed to provide a moderate level of receptor stimulation to alleviate withdrawal symptoms while simultaneously blocking the reinforcing effects of nicotine. This guide delves into the specific molecular interactions of this compound, offering a detailed resource for researchers in the field.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound at various nAChR subtypes. This data is essential for understanding its selectivity and mechanism of action.

Table 1: Binding Affinity of this compound at Various nAChR Subtypes

| Receptor Subtype | Ligand | Kᵢ (nM) | Source Organism/Cell Line | Reference |

| α4β2 | [³H]Epibatidine | 0.41 | HEK293 cells | Rollema et al., 2010 |

| α3β4 | [³H]Epibatidine | 130 | HEK293 cells | Rollema et al., 2010 |

| α7 | [¹²⁵I]α-Bungarotoxin | >10,000 | IMR32 cells | Rollema et al., 2010 |

| α1β1γδ (muscle) | [¹²⁵I]α-Bungarotoxin | >10,000 | Torpedo electroplax | Rollema et al., 2010 |

Table 2: Functional Activity of this compound at the Human α4β2 nAChR

| Parameter | Value | Description | Reference |

| Activation | |||

| EC₅₀ (µM) | 18 | Concentration for 50% of maximal activation | Rollema et al., 2010 |

| Iₘₐₓ (% of ACh) | 16% | Maximal response as a percentage of acetylcholine's maximal response | Rollema et al., 2010 |

| Desensitization | |||

| IC₅₀ (µM) | 1.1 | Concentration for 50% inhibition of ACh-evoked current | Rollema et al., 2010 |

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathway affected by this compound and a typical experimental workflow for its characterization are provided below using Graphviz (DOT language).

This compound's Modulation of the Mesolimbic Dopamine Pathway

This compound, as a partial agonist at α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), modulates the release of dopamine in the nucleus accumbens (NAc). This action is central to its effects on nicotine craving and reward.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the in vitro and in vivo characterization of a nAChR partial agonist like this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the molecular interactions of this compound.

Radioligand Binding Assay for nAChRs

Objective: To determine the binding affinity (Kᵢ) of this compound for various nAChR subtypes through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4).

-

IMR-32 cells (for endogenous α7 nAChRs).

-

Torpedo electroplax membranes (for muscle-type nAChRs).

-

Radioligands: [³H]Epibatidine for α4β2 and α3β4 subtypes; [¹²⁵I]α-Bungarotoxin for α7 and muscle-type receptors.

-